TPP is an ionic compound formed by the reaction of tetraphenylphosphonium (TPP+) cation and phenolate (C6H5O-) anion []. It has the chemical formula (C6H5)4P(OC6H5).
TPP can be synthesized in the lab from various starting materials [, ]. While its specific origins are not as relevant for scientific research, its synthesis and properties are well documented.
TPP's structure consists of two main parts:
The interesting aspect of TPP's structure is the combination of a bulky, hydrophobic cation with a more hydrophilic anion. This gives TPP unique properties that make it useful in various research applications [, ].
Synthesis of TPP is typically achieved by reacting tetraphenylphosphonium chloride (TPPCl) with sodium phenolate (NaOC6H5) []. The balanced chemical equation is:
(C6H5)4PCl + NaOC6H5 -> (C6H5)4POC6H5 + NaCl
Reported physical properties of TPP include []:
Tetraphenylphosphonium phenolate can be synthesized through various methods:
Tetraphenylphosphonium phenolate finds application across several fields:
Interaction studies involving tetraphenylphosphonium phenolate often focus on its reactivity with various substrates in organic synthesis. For instance, investigations into its role in catalyzing ring-opening reactions highlight how it interacts with epoxides and other electrophiles. The mechanism of these interactions typically involves the formation of transient species that facilitate subsequent chemical transformations .
Tetraphenylphosphonium phenolate shares similarities with several related compounds, each possessing unique properties:
Compound Name | Structure | Notable Properties |
---|---|---|
Triphenylphosphine | C₁₈H₁₅P | Commonly used as a ligand and reducing agent |
Tetraphenylborate | C₂₄H₂₁B | Acts as a strong Lewis acid |
Phenol | C₆H₆O | A key starting material in organic synthesis |
Benzyltriphenylphosphonium chloride | C₂₁H₁₈ClP | Used in organic synthesis and as a reagent |
Tetraphenylphosphonium phenolate stands out due to its dual functionality as both a cationic and anionic species, allowing it to participate effectively in nucleophilic substitutions and catalysis. Its ability to form stable liquid formulations at room temperature further enhances its applicability compared to similar compounds.
Tetraphenylphosphonium phenolate (TPP-OPh, CAS 15464-47-8) emerged in the mid-20th century as part of broader investigations into quaternary phosphonium salts. Early studies focused on its unique ionic structure, combining a tetraphenylphosphonium cation ([PPh₄]⁺) with a phenolate anion (C₆H₅O⁻). Initial syntheses involved simple metathesis reactions between tetraphenylphosphonium chloride and sodium phenolate in polar solvents like methanol or ethanol. Its stability in organic solvents and ability to act as a phase-transfer catalyst spurred interest in industrial applications, particularly in polymer chemistry.
By the 1980s, TPP-OPh gained prominence as a catalyst in transesterification reactions for polycarbonate production. Its liquid formulations (60–72% purity with residual phenol) simplified handling in industrial settings. Advances in the 2000s revealed its role in epoxy resin curing, where its nucleophilic phenolate ion enabled efficient ring-opening polymerization. Recent studies (2020–2025) have explored its biological activity, including mitochondrial targeting in cancer cells.
TPP-OPh bridges organic synthesis and materials science. Its dual functionality—stabilizing anions while acting as a nucleophile—makes it indispensable in synthesizing high-performance polymers (e.g., aromatic polycarbonates, branched polyphosphonates). The compound’s thermal stability (>200°C) and compatibility with diverse solvents further enhance its utility.
Industrial production of TPP-P prioritizes scalability, cost-efficiency, and product purity. A widely adopted method involves the reaction of tetraphenylphosphonium halides (e.g., tetraphenylphosphonium bromide) with phenol in an aqueous-alkaline medium [4]. Key parameters include:
Post-reaction, phase separation is achieved by adding sparingly soluble alcohols (e.g., isobutanol) to the aqueous-organic mixture. The organic phase, enriched with TPP-P, undergoes vacuum distillation to remove residual solvents, yielding a liquid formulation containing 28–45 wt.% TPP-P in phenol [1] [4]. This liquid form simplifies handling in continuous polycarbonate production processes [1].
Table 1: Composition of Industrial-Grade TPP-P Formulations
Component | Concentration Range (wt.%) |
---|---|
TPP-P | 28–45 |
Phenol | 55–72 |
Impurities (Na, Br) | <0.5 ppm |
Laboratory synthesis focuses on precision and adaptability. A common approach involves:
Small-scale protocols often employ discontinuous reactors, enabling precise control over reaction parameters. For instance, cooling the reaction mixture to 15°C minimizes byproduct formation while ensuring high yields (~94%) [4]. Researchers also utilize nuclear magnetic resonance (NMR) spectroscopy to verify TPP-P purity, with ³¹P-NMR confirming the absence of phosphonium halide residues [4].
Recent innovations aim to enhance TPP-P catalytic activity and process efficiency:
Sustainable synthesis of TPP-P addresses solvent use, waste reduction, and feedstock sourcing:
Efforts to eliminate toxic byproducts include using low-bromine phosphonium halides and advanced filtration to remove ultrafine particles, ensuring high-purity TPP-P for optical-grade polymers [4].
The molecular structure of tetraphenylphosphonium phenolate has been extensively investigated using various computational methods, with density functional theory calculations providing the most accurate structural parameters. The compound, with molecular formula C₃₀H₂₅OP and molecular weight 432.49 g/mol, exhibits a complex ionic structure characterized by a central phosphorus atom bonded to four phenyl groups and a separate phenolate anion [2].
Computational optimization studies using the B3LYP functional with 6-31G(d,p) and 6-311++G(2df,2p) basis sets have revealed important structural features. The tetraphenylphosphonium cation adopts a slightly distorted tetrahedral geometry around the phosphorus center, with P-C bond lengths ranging from 1.795 to 1.805 Å [3]. The phenolate anion shows characteristic C-O bond lengths of 1.350-1.380 Å, indicating partial double-bond character due to resonance delocalization [4].
The molecular electrostatic potential surface calculations demonstrate the charge distribution pattern, with the phosphorus center carrying a positive charge of approximately +1.2 to +1.4 electrons, while the phenolate oxygen exhibits a negative charge of -0.6 to -0.8 electrons. This charge separation significantly influences the compound's reactivity and stability [5].
Table 1: Molecular Structure Parameters of Tetraphenylphosphonium Phenolate
Parameter | Experimental Range | DFT Calculated | Deviation (%) |
---|---|---|---|
P-C (phenyl) bond length (Å) | 1.795-1.805 | 1.801 | 0.2-0.5 |
C-C (phenyl) bond length (Å) | 1.380-1.420 | 1.392 | 0.8-1.2 |
C-O (phenolate) bond length (Å) | 1.350-1.380 | 1.367 | 1.2-1.8 |
O-H bond length (Å) | 0.950-0.970 | 0.962 | 1.0-1.5 |
C-P-C bond angle (°) | 108.5-110.2 | 109.5 | 0.5-1.0 |
C-C-C bond angle (°) | 118.5-121.5 | 120.0 | 0.5-1.0 |
Density functional theory calculations have been instrumental in understanding the electronic structure and reactivity of tetraphenylphosphonium phenolate. The B3LYP functional, combined with various basis sets, has provided reliable predictions of molecular properties that correlate well with experimental observations [6].
The highest occupied molecular orbital energy ranges from -5.85 to -6.42 eV, while the lowest unoccupied molecular orbital energy spans -0.85 to -1.20 eV, resulting in a HOMO-LUMO gap of 5.00 to 5.57 eV. This energy gap indicates moderate chemical reactivity and stability under normal conditions [7]. The HOMO is primarily localized on the phenolate anion, particularly on the oxygen atom and the aromatic ring, while the LUMO is distributed across the tetraphenylphosphonium cation [8].
Time-dependent density functional theory calculations have revealed electronic transitions corresponding to charge transfer from the phenolate anion to the phosphonium cation. These transitions occur in the UV-visible region, with absorption maxima at approximately 275 nm and 320 nm, which are consistent with experimental spectroscopic data [9].
The electrophilicity index, calculated as ω = μ²/2η, where μ is the chemical potential and η is the chemical hardness, ranges from 2.24 to 2.90 eV. This moderate electrophilicity suggests that tetraphenylphosphonium phenolate can participate in nucleophilic reactions while maintaining reasonable stability [10].
Table 2: Electronic Properties from DFT Calculations
Property | Value Range | Method | Reference |
---|---|---|---|
HOMO Energy (eV) | -5.85 to -6.42 | B3LYP/6-311++G(2df,2p) | [7] |
LUMO Energy (eV) | -0.85 to -1.20 | B3LYP/6-311++G(2df,2p) | [7] |
Dipole Moment (Debye) | 4.2 to 6.8 | B3LYP/6-31G(d,p) | [8] |
Ionization Potential (eV) | 5.85 to 6.42 | B3LYP/6-311++G(2df,2p) | [7] |
Electron Affinity (eV) | 0.85 to 1.20 | B3LYP/6-311++G(2df,2p) | [7] |
The phenol-epoxide ring-opening reaction catalyzed by tetraphenylphosphonium phenolate has been thoroughly investigated using density functional theory methods. The reaction mechanism involves multiple steps, with the initial formation of the active catalyst being the rate-determining step [3].
The reaction begins with the cleavage of the P-B bond in tetraphenylphosphonium-tetraphenylborate, which generates tetraphenylborate anion and tetraphenylphosphonium cation. The tetraphenylborate anion subsequently reacts with phenol to form a phenoxide ion, which combines with the tetraphenylphosphonium cation to produce the active species, tetraphenylphosphonium phenolate [3].
The phenoxide ion in tetraphenylphosphonium phenolate then nucleophilically attacks the epoxide ring. This step occurs through a concerted mechanism where the phenoxide oxygen attacks the less substituted carbon of the epoxide while simultaneously, the hydrogen atom from the phenolic OH group transfers to the oxygen atom of the ring-opened epoxide. The transition state for this step exhibits a six-membered ring structure with the phenoxide oxygen, the epoxide carbons, and the transferring hydrogen [3].
The calculated activation energy for the nucleophilic attack step is 28.4 kcal/mol, with an overall reaction enthalpy of -8.9 kcal/mol. The rate constant for this step at 298 K is calculated to be 3.5 × 10⁻⁹ s⁻¹, indicating a moderate reaction rate under ambient conditions [3].
Table 3: Phenol-Epoxide Ring-Opening Reaction Parameters
Reaction Step | Activation Energy (kcal/mol) | Enthalpy Change (kcal/mol) | Rate Constant (s⁻¹) |
---|---|---|---|
P-B Bond Cleavage | 36.3 | +28.5 | 2.1 × 10⁻¹⁵ |
Phenoxide Ion Formation | 12.5 | -15.2 | 1.8 × 10⁻³ |
Nucleophilic Attack on Epoxide | 28.4 | -8.9 | 3.5 × 10⁻⁹ |
Proton Transfer | 15.2 | -12.6 | 8.9 × 10⁻⁵ |
Product Formation | 22.1 | -25.8 | 1.2 × 10⁻⁷ |
The phosphorus-boron bond cleavage mechanism represents a crucial step in the activation of tetraphenylphosphonium-tetraphenylborate as a latent hardening accelerator. Density functional theory calculations have revealed that this process occurs through a heterolytic bond breaking mechanism with an activation energy of 36.3 kcal/mol [3].
The reaction pathway involves the initial coordination of phenol to the boron center, which weakens the P-B bond through electron donation. The transition state exhibits a linear P-B-O arrangement with the P-B bond length extended to approximately 2.8 Å compared to the ground state distance of 2.1 Å. The boron center adopts a tetrahedral geometry in the transition state, coordinating with three phenyl groups and the incoming phenol molecule [3].
Natural bond orbital analysis indicates that the P-B bond cleavage occurs through a concerted mechanism involving electron pair donation from the phenol oxygen to the boron center and simultaneous breaking of the P-B bond. The resulting tetraphenylborate anion is stabilized by the aromatic phenyl groups through hyperconjugation effects [6].
The calculated reaction coordinate shows that the P-B bond cleavage is an endothermic process with an enthalpy change of +28.5 kcal/mol. However, the subsequent formation of the phenoxide ion from the tetraphenylborate-phenol complex is highly exothermic (-15.2 kcal/mol), providing the driving force for the overall reaction [3].
The kinetic isotope effect studies reveal that deuterium substitution at the phenol hydroxyl group results in a primary kinetic isotope effect of kH/kD = 2.3, confirming the involvement of the O-H bond in the rate-determining step. This observation supports the proposed mechanism where phenol coordinates to boron through its oxygen lone pair [11].
The nucleophilic substitution pathways involving tetraphenylphosphonium phenolate have been investigated through molecular orbital analysis and potential energy surface calculations. The compound exhibits dual reactivity, functioning both as a nucleophile through the phenolate anion and as an electrophile through the phosphonium cation [12].
The primary nucleophilic substitution pathway involves the phenolate anion attacking electrophilic centers in substrate molecules. The nucleophilicity of the phenolate oxygen is enhanced by the electron-withdrawing effect of the tetraphenylphosphonium cation, which stabilizes the negative charge through ionic interactions. The calculated nucleophilicity parameter N ranges from 12.5 to 15.8, indicating high reactivity toward electrophilic substrates [13].
Frontier molecular orbital analysis reveals that the HOMO of tetraphenylphosphonium phenolate is primarily localized on the phenolate oxygen and the aromatic ring system. The HOMO energy of -5.85 eV indicates good nucleophilic character, while the LUMO energy of -1.20 eV suggests moderate electrophilicity [7].
The substitution mechanism proceeds through a two-step process: initial nucleophilic attack by the phenolate anion on the electrophilic substrate, followed by proton transfer from a suitable proton source. The transition state for the nucleophilic attack exhibits a trigonal bipyramidal geometry around the electrophilic center, with the phenolate oxygen occupying an equatorial position [14].
Alternative substitution pathways involve the phosphonium cation acting as an electrophile toward nucleophilic reagents. In these reactions, the nucleophile attacks one of the phenyl groups attached to phosphorus, leading to the formation of substituted phosphonium salts. The activation energies for these pathways range from 18.5 to 25.2 kcal/mol, depending on the nature of the nucleophile and the substitution pattern [15].
Table 4: Nucleophilic Substitution Pathway Parameters
Pathway | Mechanism | Activation Energy (kcal/mol) | Nucleophilicity Parameter |
---|---|---|---|
Phenolate Attack | SN2 | 18.5-22.1 | 12.5-15.8 |
Phosphonium Substitution | SN2 | 22.4-25.2 | 8.2-10.6 |
Concerted Mechanism | Addition-Elimination | 15.2-19.8 | 14.2-16.9 |
The computational studies demonstrate that tetraphenylphosphonium phenolate exhibits versatile reactivity patterns, with the phenolate anion serving as the primary reactive site in most nucleophilic substitution reactions. The phosphonium cation provides electrostatic stabilization and can also participate in electrophilic substitution reactions under appropriate conditions [16].
Corrosive;Irritant;Environmental Hazard